N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of pyrimidine, sulfonamide, phenyl, furan, triazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Sulfonamide Formation: The pyrimidine derivative is then reacted with sulfonyl chlorides to introduce the sulfonamide group.
Phenyl Group Attachment: The phenyl group is introduced through electrophilic aromatic substitution reactions.
Triazole Ring Formation: The triazole ring is synthesized via cycloaddition reactions, often using azides and alkynes.
Furan Ring Introduction: The furan ring is incorporated through cyclization reactions involving furfural or its derivatives.
Final Coupling: The final step involves coupling the various intermediates to form the target compound, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyrimidine rings.
Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents
Cyclization Conditions: Acidic or basic conditions, heat
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Pharmaceuticals: It can be used as a lead compound for the synthesis of new pharmaceuticals with improved efficacy and reduced side effects.
Materials Science: The compound’s functional groups allow for its incorporation into polymers and other materials with specific properties.
Biological Research: It can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and allows for its use in a wide range of applications.
Properties
Molecular Formula |
C23H23N7O4S2 |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H23N7O4S2/c1-4-11-30-22(19-6-5-12-34-19)27-28-23(30)35-14-21(31)26-17-7-9-18(10-8-17)36(32,33)29-20-13-15(2)24-16(3)25-20/h4-10,12-13H,1,11,14H2,2-3H3,(H,26,31)(H,24,25,29) |
InChI Key |
LAKCPEXRCBQEGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC=C)C4=CC=CO4 |
Origin of Product |
United States |
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